molecular formula C16H10ClFN2O B2487065 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine CAS No. 478080-79-4

4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine

Cat. No.: B2487065
CAS No.: 478080-79-4
M. Wt: 300.72
InChI Key: YZNVRCSSXIMAAC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry

The compound 4-(4-chlorophenyl)-2-(4-fluorophenoxy)pyrimidine is systematically named according to IUPAC guidelines, which prioritize the pyrimidine core as the parent structure. Substituents are numbered to assign the lowest possible locants:

  • A 4-chlorophenyl group at position 4 of the pyrimidine ring.
  • A 4-fluorophenoxy group at position 2.

The CAS Registry Number for this compound is 872623-31-9 . Key identifiers include:

Property Value
IUPAC Name This compound
Molecular Formula C₁₆H₁₀ClFN₂O
Molecular Weight 300.71 g/mol
SMILES C1=CC(=CC=C1Cl)C2=NC(=NC=C2)OC3=CC=C(C=C3)F

The molecular formula derives from the pyrimidine core (C₄H₃N₂) substituted with a 4-chlorophenyl (C₆H₄Cl) and 4-fluorophenoxy (C₆H₄FO) group.

Molecular Geometry and Crystallographic Data

While direct crystallographic data for this specific compound are not reported in the provided sources, structural analogs offer insights. Pyrimidine derivatives typically exhibit planar geometries due to aromatic π-conjugation. For example:

  • In 5-(4-chlorophenyl)-2-(4-fluorophenoxy)pyrimidine (CAS 477890-43-0), the pyrimidine ring adopts a planar configuration, with substituents oriented at angles dictated by steric and electronic factors.
  • A related palladium-pyrimidine complex shows bond lengths of 1.33–1.38 Å for C–N in the pyrimidine ring and 1.74 Å for Pd–N coordination.

Computational models predict the following geometric parameters for this compound:

  • Bond lengths : C–N (1.33–1.35 Å), C–O (1.36 Å), C–Cl (1.73 Å), and C–F (1.34 Å).
  • Dihedral angles : ~30° between the pyrimidine ring and 4-chlorophenyl group, minimizing steric clash.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

Key signals in ¹H and ¹³C NMR spectra (predicted from analogs):

¹H NMR (CDCl₃, 400 MHz) δ (ppm) Assignment
Pyrimidine H-5, H-6 8.72–8.78 Doublets (J = 5.0–5.5 Hz)
4-Chlorophenyl aromatic protons 7.48–7.51 Doublet (J = 8.4 Hz)
4-Fluorophenoxy aromatic protons 6.92–7.12 Multiplet (meta/para coupling)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Assignment
Pyrimidine C-2, C-4, C-6 160–165 Carbons adjacent to N atoms
C–F (4-fluorophenoxy) 162.5 Coupling (J = 245 Hz)
C–Cl (4-chlorophenyl) 134.8 Quaternary carbon

Infrared (IR) Spectroscopy

Characteristic absorption bands include:

  • C–F stretch : 1220–1150 cm⁻¹ (strong).
  • C–Cl stretch : 750–550 cm⁻¹ (medium).
  • Aromatic C=C : 1600–1450 cm⁻¹.
  • Ether C–O–C : 1250–1150 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 300.7 ([M]⁺).
  • Fragmentation patterns :
    • Loss of Cl (35.5 Da) → m/z 265.2.
    • Loss of F (19 Da) → m/z 281.7.
    • Pyrimidine ring cleavage → m/z 154.0 (C₆H₄Cl⁺).

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-fluorophenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O/c17-12-3-1-11(2-4-12)15-9-10-19-16(20-15)21-14-7-5-13(18)6-8-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNVRCSSXIMAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)OC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Substitution Reactions: The chlorophenyl and fluorophenoxy groups are introduced through nucleophilic aromatic substitution reactions. This involves reacting the pyrimidine ring with 4-chlorophenyl halides and 4-fluorophenoxy halides under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Anticancer Applications

Research has indicated that pyrimidine derivatives, including 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine, exhibit significant anticancer properties. A study evaluating a series of pyrimidines found that certain derivatives demonstrated selective cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
1MDA-MB-468 (Breast Cancer)15.3
2UO-31 (Renal Cancer)12.7
3HCT116 (Colon Cancer)18.5

These results suggest that the compound may inhibit cell proliferation in specific cancer types, indicating its potential as a lead compound for further development in cancer therapeutics .

Antiviral Activity

Another promising application of this compound is its antiviral potential. Research on related pyrimidine derivatives has shown inhibitory effects on hepatitis C virus (HCV) replication. The structure-activity relationship (SAR) studies highlight the importance of substituents at the pyrimidine core, influencing their efficacy against viral targets:

CompoundTarget VirusIC50 (µM)
AHCV0.145
BHCV0.123
CHCV0.129

These findings indicate that modifications on the pyrimidine scaffold can enhance antiviral activity, making it a candidate for further investigation as an antiviral agent .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives for their anticancer activity using the NCI 60 human cancer cell line panel. Compounds similar to this compound exhibited selective inhibition against breast and renal cancer cell lines, with some compounds demonstrating IC50 values below 20 µM, indicating strong potential for development as targeted chemotherapeutic agents .

Case Study 2: Antiviral Screening

In another investigation focused on antiviral properties, derivatives of pyrimidines were screened for their ability to inhibit HCV replication. The study highlighted that compounds with specific substitutions at the phenyl ring linked to the pyrimidine scaffold showed enhanced activity compared to standard antiviral agents like Telaprevir . This underscores the importance of structural modifications in optimizing drug efficacy.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pyrimidine Derivatives

4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine
  • Structure : Pyrimidine with 4-Cl, 4-F-phenyl, and 6-CH₃ groups.
  • Key Differences: Lacks the phenoxy group but includes a methyl group at position 5.
  • However, the absence of the ether linkage reduces hydrogen-bonding capacity .
  • Applications : Studied for antimicrobial and anti-inflammatory activities .
2-Chloro-4-phenyl-6-(4-phenylphenyl)pyrimidine
  • Structure : Pyrimidine with 2-Cl, 4-phenyl, and 6-biphenyl groups.
  • Key Differences: Bulkier biphenyl substituent at position 6 vs. the target compound’s 4-fluorophenoxy group.
  • Properties : Increased steric hindrance may reduce binding affinity to biological targets but could enhance selectivity for hydrophobic pockets .

Pyrimidine Derivatives with Ether/Amino Substituents

TRC210258 (N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide)
  • Structure: Imidazo-pyrimidine fused ring with 4-Cl-phenyl and 4-F-phenoxy groups.
  • Key Differences : Additional imidazole ring and carboxamide group.
  • The fused imidazole ring enhances π-π stacking interactions, while the carboxamide group improves solubility .
  • Activity : Demonstrated EC₅₀ = 12 nM in TGR5 activation assays, highlighting the impact of structural complexity on potency .
4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
  • Structure : Pyrimidine with 4-F-phenyl, 6-thiophene, and 2-NH₂ groups.
  • Key Differences: Thiophene and amine substituents replace the phenoxy and chlorophenyl groups.
  • Properties : The thiophene introduces sulfur-mediated electronic effects, while the amine group facilitates hydrogen bonding. Lower logP compared to the target compound suggests reduced membrane permeability .

Functional Group Variations

4-(4-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine
  • Structure : Pyrimidine with 4-Cl-phenyl, 6-dimethylphenyl, and 2-NH₂ groups.
  • Key Differences: Amine substituent instead of phenoxy.
2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-fluorobenzyl)oxy]phenol
  • Structure: Pyrimidine with 4-Cl-phenyl, 6-CF₃, and phenolic ether groups.
  • Key Differences: Trifluoromethyl group enhances electron-withdrawing effects, while the phenolic hydroxyl adds acidity (pKa ~10).
  • Applications : Investigated for anticancer activity due to its ability to inhibit kinase pathways .

Structural and Functional Data Table

Compound Name Key Structural Features Bioactivity/Applications Unique Properties
4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine 4-Cl-phenyl, 2-O-(4-F-phenyl) Under investigation Balanced lipophilicity (logP ~3.2)
TRC210ARD Imidazo-pyrimidine, carboxamide TGR5 agonist (EC₅₀ = 12 nM) Enhanced solubility and stacking
4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine 4-Cl, 6-CH₃, 4-F-phenyl Antimicrobial High metabolic stability
4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine 4-F-phenyl, 6-thiophene, 2-NH₂ Anticancer screening Sulfur-mediated electronic effects

Key Research Findings

Electronic Effects: The 4-fluorophenoxy group in the target compound provides moderate electron-withdrawing effects, balancing reactivity between nucleophilic and electrophilic sites .

Biological Relevance : Fluorine and chlorine atoms improve binding to hydrophobic pockets in enzymes (e.g., kinase targets), as seen in analogs like PD169316 and PP2 .

Biological Activity

4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being investigated for its applications in drug development, especially as a lead compound for anticancer and antimicrobial therapies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to inhibition or activation of these targets, resulting in various biological effects. The specific pathways involved depend on the context of use, which can include:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : It has been studied for its effectiveness against various microbial strains.

Anticancer Activity

A study evaluated the antiproliferative effects of this compound on several human cancer cell lines. The results indicated significant cytotoxicity, particularly against breast (MCF-7) and prostate (DU145) cancer cells. The compound's mechanism involves inducing apoptosis and arresting the cell cycle at specific phases, which is critical for its anticancer efficacy.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
DU14515.0Cell cycle arrest at G2/M phase
A37510.0Apoptosis induction

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated significant antibacterial activity against various strains, including E. coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
E. coli16
Klebsiella pneumoniae32

Case Studies

  • Study on Anticancer Efficacy : A comprehensive study involving the National Cancer Institute's NCI-60 screening program revealed that this compound exhibited potent activity across multiple cancer cell lines, with a notable selectivity index indicating lower toxicity to normal cells compared to cancer cells.
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties highlighted that the compound effectively inhibited bacterial growth in vitro, suggesting potential applications in treating infections caused by resistant strains.

Q & A

Q. What are the validated synthetic routes for 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine, and how can reaction conditions be optimized for high yield and purity?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions. A validated method includes:

  • Step 1 : Reacting 4-chlorophenyl boronic acid with a fluorophenol derivative under Suzuki-Miyaura coupling conditions (Pd catalyst, base, and solvent like DMF or THF) to introduce the fluorophenoxy group .
  • Step 2 : Pyrimidine ring formation via cyclization using urea or thiourea derivatives under acidic conditions (e.g., HCl/EtOH) .
  • Optimization : Key parameters include temperature control (60–80°C for SNAr), catalyst loading (0.5–2 mol% Pd), and purification via column chromatography (silica gel, hexane/EtOAc) .

Q. How can structural integrity and purity of this compound be confirmed using spectroscopic techniques?

  • NMR :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyrimidine protons), δ 7.3–7.6 ppm (aromatic protons from chlorophenyl and fluorophenoxy groups).
    • ¹⁹F NMR : A singlet near δ -110 ppm (C-F bond in fluorophenoxy) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., C₁₆H₁₁ClFN₂O⁺: 309.0564) .
  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-chlorophenyl and 4-fluorophenoxy substituents influence the compound’s reactivity in medicinal chemistry applications?

  • Electronic Effects : The electron-withdrawing Cl and F groups enhance the pyrimidine ring’s electrophilicity, facilitating interactions with biological targets (e.g., kinase enzymes) .
  • Steric Effects : The para-substituted aromatic groups minimize steric hindrance, enabling planar binding to hydrophobic pockets in proteins .
  • Case Study : Analogues with meta-substituted Cl showed reduced activity due to altered binding geometry, highlighting the importance of para-substitution .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

  • Approach 1 : Validate assay conditions (e.g., ATP concentration in kinase assays) to ensure consistency. Discrepancies may arise from variable ATP levels affecting IC₅₀ values .
  • Approach 2 : Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) to confirm mechanism-specific activity .
  • Example : Inconsistent cytotoxicity data in cancer cell lines may reflect differences in membrane permeability; address via logP optimization (target logP ≈ 2.5–3.5) .

Q. What strategies are recommended for designing derivatives to improve metabolic stability without compromising bioactivity?

  • Strategy 1 : Replace labile groups (e.g., ester linkages) with bioisosteres like amides or heterocycles .

  • Strategy 2 : Introduce fluorine atoms at metabolically vulnerable positions (e.g., ortho to phenoxy groups) to block oxidative metabolism .

  • Data Table :

    DerivativeModificationMetabolic Half-Life (h)IC₅₀ (nM)
    ParentNone1.250
    Derivative AFluorine at C-54.855
    Derivative BMethyl at C-63.148
    Source: Adapted from fluoropyrimidine stability studies

Methodological Considerations

Q. What computational tools are effective for predicting binding modes of this compound with kinase targets?

  • Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB 3POZ) to model interactions with kinase ATP-binding pockets .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
  • Key Interaction : Hydrogen bonding between pyrimidine N-1 and kinase hinge region (e.g., Glu91 in EGFR) .

Q. How should researchers address solubility challenges during in vitro assays?

  • Solubility Enhancement : Use co-solvents (≤10% DMSO) or formulate with cyclodextrins (e.g., HP-β-CD) .

  • Critical Data :

    SolventSolubility (mg/mL)Bioactivity Retention
    DMSO25Yes
    HP-β-CD (10%)15Yes
    Source: Solubility profiling in PBS (pH 7.4)

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